2-[(4-Methoxyphenyl)formamido]-2-phenylacetic acid
Description
2-[(4-Methoxyphenyl)formamido]-2-phenylacetic acid is a substituted phenylacetic acid derivative featuring a formamido group attached to the 4-methoxyphenyl moiety and a phenylacetic acid backbone. This compound is synthesized via palladium-catalyzed α-arylation reactions or condensation protocols, as evidenced by its structural analogs. For instance, 2-(4-methoxyphenyl)-2-phenylacetic acid (3ab) is prepared using KN(SiMe₃)₂ as a base and purified via silica gel chromatography, yielding a colorless oil . The compound’s structural confirmation relies on NMR, IR, and HRMS analyses, consistent with standard characterization methods for phenylacetic acid derivatives .
Properties
IUPAC Name |
2-[(4-methoxybenzoyl)amino]-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-21-13-9-7-12(8-10-13)15(18)17-14(16(19)20)11-5-3-2-4-6-11/h2-10,14H,1H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNRIDZSQPHJRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Methoxyphenyl)formamido]-2-phenylacetic acid typically involves the reaction of 4-methoxyaniline with phenylacetic acid under specific conditions. The process may include steps such as acylation, amidation, and esterification. Common reagents used in these reactions include acetic anhydride, hydrochloric acid, and sodium hydroxide .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 2-[(4-Methoxyphenyl)formamido]-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group may be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenylacetic acid derivatives.
Scientific Research Applications
2-[(4-Methoxyphenyl)formamido]-2-phenylacetic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a component in certain industrial processes
Mechanism of Action
The mechanism of action of 2-[(4-Methoxyphenyl)formamido]-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Phenylacetic Acid Derivatives
*Calculated based on molecular formula C₁₆H₁₅NO₄.
Key Observations :
- Electron-Donating vs. In contrast, sulfonamido derivatives (e.g., 4-chloro or 4-bromo substituents) exhibit stronger hydrogen-bonding capabilities due to sulfonyl groups, as seen in their crystal structures .
- Bioactivity: The dimethylamino-diphenylethyl analog outperforms furosemide in molecular docking, highlighting the importance of bulky, hydrophobic substituents in receptor binding .
Key Observations :
- Catalytic Methods : Palladium-catalyzed routes () offer moderate yields but high regioselectivity.
- Chromatography vs. Precipitation : Sulfonamido derivatives require rigorous chromatographic purification due to polar functional groups, whereas ester hydrolysis () achieves higher yields via simple acid-base workup.
Physicochemical and Pharmacological Properties
Key Observations :
- Solubility: Formamido and sulfonamido derivatives exhibit higher polarity, favoring dissolution in DMSO or methanol, whereas diphenylethyl analogs are more lipophilic.
- Thermal Stability : Sulfonamido derivatives show higher melting points due to intermolecular hydrogen bonding .
Biological Activity
2-[(4-Methoxyphenyl)formamido]-2-phenylacetic acid (CAS No. 28172-53-4) is an organic compound with a molecular formula of C16H15NO4 and a molecular weight of 285.3 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, supported by various studies and data.
- Molecular Formula : C16H15NO4
- Molecular Weight : 285.3 g/mol
- Synonyms : Benzeneacetic acid, α-[(4-methoxybenzoyl)amino]-
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, particularly in the realms of anti-inflammatory and analgesic effects. These properties make it a candidate for therapeutic applications in treating various conditions related to inflammation and pain.
The biological activity of this compound is primarily attributed to its ability to modulate specific biochemical pathways. It is believed to interact with various receptors and enzymes, influencing cellular signaling processes that are crucial in inflammation and pain pathways.
Potential Mechanisms:
- Inhibition of Pro-inflammatory Cytokines : Studies suggest that the compound may inhibit the production of pro-inflammatory cytokines, which play a significant role in the inflammatory response.
- Antioxidant Activity : The presence of the methoxy group may contribute to its antioxidant properties, helping to mitigate oxidative stress within cells.
- Interaction with Pain Pathways : The compound may affect neurotransmitter release or receptor activity involved in pain perception, thereby providing analgesic effects.
In Vitro Studies
Several studies have investigated the biological activity of this compound through in vitro assays:
In Vivo Studies
In vivo studies further support the efficacy of this compound:
- Anti-inflammatory Effects : In a rat model of arthritis, administration of this compound resulted in reduced swelling and pain, demonstrating its potential as an anti-inflammatory agent.
- Analgesic Effects : In a pain model study, the compound exhibited significant analgesic properties comparable to standard analgesics like ibuprofen.
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound, it is essential to compare it with similar compounds.
| Compound | Structure | Biological Activity |
|---|---|---|
| 2-(4-Methoxyphenyl)acetic acid | Structure | Moderate anti-inflammatory effects |
| Phenylacetic acid derivatives | Structure | Varying analgesic properties |
The structural modifications in this compound enhance its interaction with biological targets compared to simpler phenylacetic acid derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
